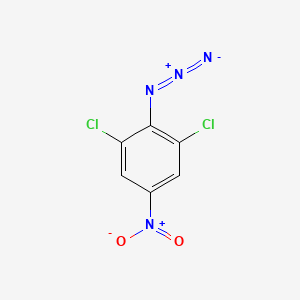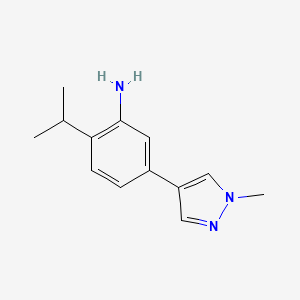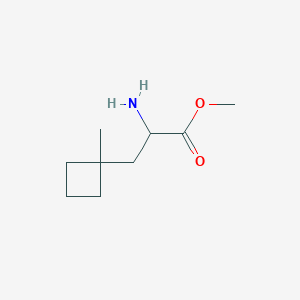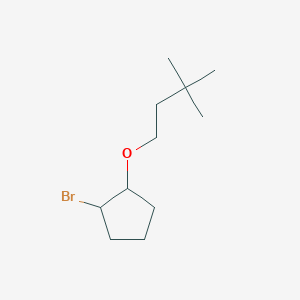
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is an organic compound with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . This compound is characterized by a cyclopentane ring substituted with a bromine atom and a 3,3-dimethylbutoxy group. It is a clear, colorless liquid at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane typically involves the bromination of 2-(3,3-dimethylbutoxy)cyclopentane. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in non-polar solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(3,3-dimethylbutoxy)cyclopentanol, 2-(3,3-dimethylbutoxy)cyclopentanenitrile, and 2-(3,3-dimethylbutoxy)cyclopentylamine.
Elimination Reactions: The major product is 2-(3,3-dimethylbutoxy)cyclopentene.
Oxidation and Reduction: Products include 2-(3,3-dimethylbutoxy)cyclopentanone and 2-(3,3-dimethylbutoxy)cyclopentanol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(2,2-dimethylpropoxy)cyclopentane
- 1-Bromo-2-(3,3-dimethylpentoxy)cyclopentane
- 1-Bromo-2-(3,3-dimethylhexoxy)cyclopentane
Uniqueness
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the 3,3-dimethylbutoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C11H21BrO |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
1-bromo-2-(3,3-dimethylbutoxy)cyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-11(2,3)7-8-13-10-6-4-5-9(10)12/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
AJMLJWQODIRTRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCOC1CCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



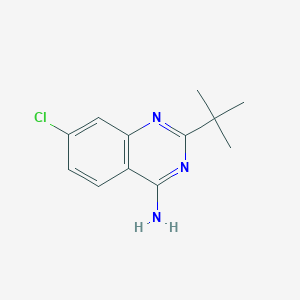
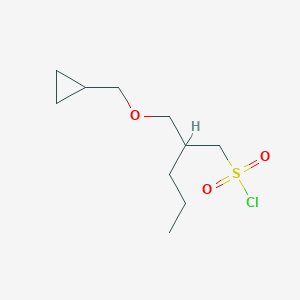
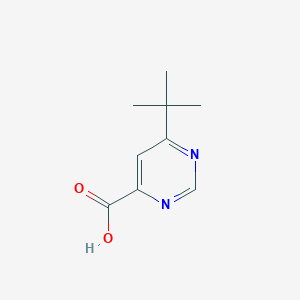
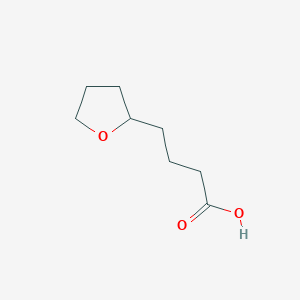
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)

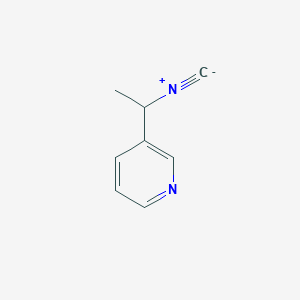

![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
